(S)-Nik smi1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

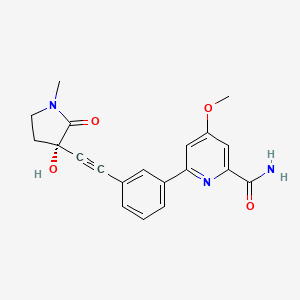

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

6-[3-[2-[(3S)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m1/s1 |

InChI Key |

LQSHXYHWYGKAMX-HXUWFJFHSA-N |

Isomeric SMILES |

CN1CC[C@@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |

Canonical SMILES |

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Nik smi1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of (S)-Nik smi1

Core Mechanism of Action

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). Its mechanism of action centers on the direct inhibition of the MAP4K2 signaling pathway, which has been demonstrated to induce mitophagy, a selective form of autophagy responsible for the removal of damaged mitochondria. This targeted inhibition has shown therapeutic potential in preclinical models of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes.

The inhibition of MAP4K2 by this compound leads to a cascade of downstream effects that ultimately promote cellular homeostasis by clearing dysfunctional mitochondria. This process is critical in metabolically active tissues where mitochondrial health is paramount. The selectivity of this compound for MAP4K2 over other kinases is a key attribute, minimizing off-target effects and enhancing its therapeutic window.

Signaling Pathway

The signaling cascade initiated by the inhibition of MAP4K2 by this compound is a critical aspect of its therapeutic effect. The pathway culminates in the induction of mitophagy, a key cellular process for maintaining mitochondrial integrity.

Caption: MAP4K2 signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro Kinase Assay:

To determine the inhibitory activity of this compound against MAP4K2, a radiometric kinase assay is typically employed. The protocol involves the following steps:

-

Recombinant human MAP4K2 enzyme is incubated with the substrate, myelin basic protein (MBP), and [γ-³²P]ATP in a kinase buffer.

-

This compound is added at varying concentrations to determine the dose-dependent inhibition.

-

The reaction is allowed to proceed for a specified time at 30°C and is then stopped by the addition of phosphoric acid.

-

The phosphorylated substrate is captured on a filter, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Mitophagy Assay:

To assess the induction of mitophagy in cells treated with this compound, a common method is the use of a fluorescent reporter such as mt-Keima.

-

Cells, such as HeLa or HepG2, are stably transfected with a plasmid encoding mt-Keima, a pH-sensitive fluorescent protein that localizes to the mitochondria.

-

The cells are then treated with this compound at various concentrations for a defined period.

-

Following treatment, the cells are analyzed by flow cytometry or fluorescence microscopy.

-

The mt-Keima protein exhibits a shift in its fluorescence emission spectrum when mitochondria are delivered to the acidic environment of the lysosomes during mitophagy.

-

An increase in the ratio of the lysosomal (acidic) to mitochondrial (neutral) fluorescence signal indicates an induction of mitophagy.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay |

| MAP4K2 IC₅₀ | 12 nM | Radiometric Kinase Assay |

| Selectivity | >100-fold vs. a panel of other kinases | KinomeScan |

| Cellular Assay | Effective Concentration (EC₅₀) | Endpoint |

| Mitophagy Induction | 1 µM | mt-Keima fluorescence shift |

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound from in vitro characterization to cellular response assessment.

Caption: Experimental workflow for this compound evaluation.

An In-depth Technical Guide to the Synthesis and Characterization of (S)-NIK SMI1

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-NIK SMI1 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key characterization assays are presented, along with a summary of its quantitative data. Furthermore, the non-canonical NF-κB signaling pathway, the target of this compound, is delineated. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of NIK inhibition.

Introduction

The non-canonical NF-κB signaling pathway plays a crucial role in the regulation of immune responses, lymphoid organ development, and B-cell maturation and survival. Aberrant activation of this pathway is implicated in various autoimmune diseases and B-cell malignancies.[4] A key mediator of the non-canonical NF-κB pathway is the NF-κB-inducing kinase (NIK), a serine/threonine kinase.[5] Consequently, NIK has emerged as a promising therapeutic target for the development of novel immunomodulatory and anti-cancer agents.

This compound has been identified as a potent and highly selective inhibitor of NIK.[1][3] It interacts with the ATP-binding site of NIK, effectively blocking its kinase activity.[1] This inhibition leads to the suppression of downstream signaling events, including the processing of p100 to p52 and the subsequent nuclear translocation of p52/RelB heterodimers.[1][6] This guide details the chemical synthesis and comprehensive characterization of this important research compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthetic route, culminating in a Sonogashira coupling reaction. The two key intermediates required are 6-bromo-4-methoxypicolinamide (Intermediate A) and (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (Intermediate B) .

Synthesis of Intermediate A: 6-bromo-4-methoxypicolinamide

A plausible synthetic route to 6-bromo-4-methoxypicolinamide starts from a commercially available substituted picolinic acid. The synthesis involves standard organic chemistry transformations such as esterification, bromination, and amidation.

Synthesis of Intermediate B: (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

This chiral intermediate is a key component of this compound. While commercially available from some vendors, its synthesis can be accomplished from a suitable chiral starting material, likely involving the addition of an ethynyl group to a cyclic ketone precursor.

Final Step: Sonogashira Coupling

The final step in the synthesis of this compound is a palladium-catalyzed Sonogashira cross-coupling reaction between 6-bromo-4-methoxypicolinamide and (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one.[7]

Experimental Protocol: Synthesis of this compound

To a degassed solution of 6-bromo-4-methoxypicolinamide (1.0 eq) and (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (1.2 eq) in a suitable solvent such as a mixture of THF and triethylamine are added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, such as CuI (0.1 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purity can be further assessed by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Reference |

| NIK Inhibition (Ki) | 0.230 ± 0.170 nM | [1] |

| Cellular IC₅₀ (p52 nuclear translocation) | 70 nM | [1] |

| BAFF-induced B-cell survival (IC₅₀) | 373 ± 64 nM (mouse) | [1] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the non-canonical NF-κB signaling pathway. Its mechanism of action involves the direct inhibition of NIK kinase activity.

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is activated by a subset of TNF receptor superfamily members, such as BAFFR, CD40, and LTβR. In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate gene expression.

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Evaluation of NIK Inhibition

The inhibitory activity of this compound can be assessed through various in vitro and cell-based assays.

Experimental Protocol: NIK Kinase Inhibition Assay

The in vitro kinase activity of NIK can be determined using a variety of assay formats, such as ADP-Glo™ kinase assay. Briefly, recombinant human NIK enzyme is incubated with a specific substrate (e.g., a peptide derived from p100) and ATP in a kinase buffer. The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature. The amount of ADP produced, which is proportional to the kinase activity, is then quantified using a luciferase-based detection system. To determine the IC₅₀ value of this compound, the assay is performed in the presence of serial dilutions of the inhibitor. The resulting data are plotted as percent inhibition versus inhibitor concentration and fitted to a four-parameter logistic equation.

Experimental Protocol: p52 Nuclear Translocation Assay

Cell lines that activate the non-canonical NF-κB pathway upon stimulation (e.g., with an anti-LTβR antibody) are used for this assay. Cells are pre-incubated with varying concentrations of this compound before stimulation. After a defined incubation period, the cells are fixed and permeabilized. The subcellular localization of p52 is then visualized and quantified using immunofluorescence microscopy. The nuclear and cytoplasmic fluorescence intensities of p52 are measured, and the ratio of nuclear to cytoplasmic fluorescence is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition of nuclear translocation against the concentration of this compound.

Conclusion

This compound is a valuable research tool for studying the non-canonical NF-κB signaling pathway and a promising lead compound for the development of therapeutics targeting diseases associated with aberrant NIK activity. This guide provides a comprehensive overview of its synthesis and characterization, including detailed experimental protocols to facilitate its use in the scientific community. The provided data and methodologies are intended to support further investigation into the therapeutic potential of NIK inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. kbfi.ee [kbfi.ee]

- 3. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]

- 4. The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

(S)-Nik smi1: A Technical Guide to its Discovery and Development as a Potent and Selective NIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of (S)-Nik smi1, a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). The content herein details its biochemical and cellular activity, preclinical efficacy in models of autoimmune disease, and the experimental methodologies utilized in its characterization.

Introduction

This compound is a potent and selective inhibitor of NF-κB-inducing kinase (NIK), a central kinase in the non-canonical NF-κB signaling pathway.[1][2] The dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases and B cell malignancies.[3][4] this compound was developed to target NIK's kinase activity, thereby modulating the downstream signaling cascades that contribute to inflammation and immune cell survival.[5][6]

Mechanism of Action

This compound is a highly potent inhibitor of NIK-catalyzed ATP hydrolysis.[1] It selectively targets the ATP-binding site of NIK, leading to the inhibition of the non-canonical NF-κB pathway.[4][5] This pathway is activated by various members of the tumor necrosis factor (TNF) receptor superfamily, including B cell-activating factor (BAFF), CD40, and lymphotoxin-β receptor (LTβR).[1][3] Inhibition of NIK by this compound prevents the processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway.[5][7]

dot digraph "Non-Canonical_NFkB_Pathway_Inhibition_by_S_Nik_smi1" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, labeljust="l", nojustify=true]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowhead=normal, penwidth=1.5];

// Node Definitions TNFR [label="TNFR Superfamily\n(e.g., BAFF-R, CD40, LTβR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF_Complex [label="TRAF2/TRAF3/cIAP1/2\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; NIK [label="NIK", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Nik_smi1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKKalpha [label="IKKα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p100_RelB [label="p100/RelB", fillcolor="#FBBC05", fontcolor="#202124"]; p52_RelB [label="p52/RelB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Target Gene Expression", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions TNFR -> TRAF_Complex [label="Ligand Binding", color="#5F6368"]; TRAF_Complex -> NIK [label="Degradation\n(constitutive)", style=dashed, color="#EA4335"]; NIK -> IKKalpha [label="Phosphorylation", color="#34A853"]; S_Nik_smi1 -> NIK [label="Inhibition", color="#EA4335", arrowhead=tee]; IKKalpha -> p100_RelB [label="Phosphorylation", color="#34A853"]; p100_RelB -> p52_RelB [label="Processing", color="#34A853"]; p52_RelB -> Nucleus [label="Translocation", color="#34A853"]; Nucleus -> Gene_Expression [label="Transcription", color="#34A853"]; } caption: "Inhibition of the Non-Canonical NF-κB Pathway by this compound."

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

| Assay | Species | Value | Unit | Reference |

| NIK Ki | Human | 0.23 ± 0.17 | nM | [1][8] |

| NIK IC50 (ATP Hydrolysis) | Human | 0.23 ± 0.17 | nM | [2] |

| NIK IC50 | Murine | ~1.7-fold less potent than human | [5][9] | |

| NF-κB Reporter Gene IC50 | HEK293 | 34 ± 6 | nM | [2] |

| p52 Nuclear Translocation IC50 | 70 | nM | [2] | |

| BAFF-induced B cell survival IC50 | Mouse | 373 ± 64 | nM | [2] |

| BAFF-induced B cell survival IC50 | Human | ~2-fold more potent than mouse | [5] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Clearance (mL/kg per min) | Volume of Distribution (Vd, L/kg) | Reference |

| SD Rat | 20 | 1.35 | [2] |

| CD-1 Mouse | 32 | 1.58 | [2] |

| Beagle | 18 | 0.778 | [2] |

| Cynomolgus Monkey | 7.8 | 1.39 | [2] |

Experimental Protocols

NIK Enzymatic Assay (Fluorescence Polarization)

This assay measures the NIK-catalyzed hydrolysis of ATP to ADP.

-

Reagents: Recombinant human NIK enzyme, ATP, ADP, and a fluorescently labeled ADP tracer.

-

Procedure:

-

This compound is serially diluted and incubated with the NIK enzyme.

-

The enzymatic reaction is initiated by the addition of ATP.

-

After a defined incubation period, a detection solution containing an ADP-binding reagent and the fluorescent ADP tracer is added.

-

The fluorescence polarization is measured, which is inversely proportional to the amount of ADP produced.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

Cellular p52 Nuclear Translocation Assay

This high-content imaging assay quantifies the translocation of the p52 NF-κB subunit to the nucleus upon stimulation.

-

Cell Line: HeLa cells are commonly used.[5]

-

Procedure:

-

Cells are seeded in microplates and treated with various concentrations of this compound.

-

Non-canonical NF-κB signaling is stimulated with an anti-LTβR antibody.[5]

-

Cells are fixed, permeabilized, and stained with an antibody against p52 and a nuclear counterstain (e.g., DRAQ5).[7]

-

Images are acquired using a high-content imaging system.

-

-

Data Analysis: The nuclear-to-cytoplasmic ratio of p52 fluorescence intensity is quantified, and IC50 values are determined from the dose-response curves.[5][7]

dot digraph "Experimental_Workflow_p52_Translocation" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, labeljust="l", nojustify=true]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowhead=normal, penwidth=1.5];

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HeLa Cells\nin Microplate", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Inhibitor [label="Treat with this compound\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with\nanti-LTβR Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Perm [label="Fix and Permeabilize Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Immunostain for p52\nand Nuclear Counterstain", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image [label="High-Content Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Image Analysis:\nNuclear/Cytoplasmic p52 Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Treat_Inhibitor [color="#5F6368"]; Treat_Inhibitor -> Stimulate [color="#5F6368"]; Stimulate -> Fix_Perm [color="#5F6368"]; Fix_Perm -> Stain [color="#5F6368"]; Stain -> Image [color="#5F6368"]; Image -> Analyze [color="#5F6368"]; Analyze -> Calculate_IC50 [color="#5F6368"]; Calculate_IC50 -> End [color="#5F6368"]; } caption: "Workflow for the p52 Nuclear Translocation Assay."

In Vivo Efficacy in a Systemic Lupus Erythematosus (SLE) Mouse Model

The therapeutic potential of this compound has been evaluated in preclinical models of SLE, such as the NZB/W F1 mouse model.

-

Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease.[7]

-

Treatment: this compound is administered orally.[1] Dosages can range from 10 mg/kg to 200 mg/kg.[1]

-

Readouts:

-

Survival: Monitored over the course of the study.[6]

-

Proteinuria: Measured regularly as an indicator of kidney damage.[7]

-

Serology: Serum levels of autoantibodies (e.g., anti-dsDNA) are quantified by ELISA.

-

Histopathology: Kidneys are examined for signs of glomerulonephritis.

-

Immunophenotyping: Splenocytes are analyzed by flow cytometry to assess changes in B and T cell populations.[3]

-

-

Data Analysis: Statistical analysis is performed to compare the treated groups with the vehicle control group.

Signaling Pathway Modulation

This compound has been shown to inhibit signaling downstream of several key TNF receptor superfamily members implicated in autoimmune diseases.

-

BAFF Signaling: this compound inhibits BAFF-induced B cell survival in vitro and reduces splenic marginal zone B cells in vivo.[1][3]

-

CD40 Signaling: It blocks CD40-induced p52 processing in B cells and IL-12p40 production in dendritic cells.[5]

-

OX40 Signaling: NIK inhibition with this compound has been shown to reduce T-effector/memory cell generation, indicating an effect on OX40 signaling.[5][6]

-

TWEAK Signaling: this compound inhibits TWEAK-induced gene expression in renal tubular epithelial cells, a pathway implicated in lupus nephritis.[5]

dot digraph "Signaling_Pathway_Modulation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, labeljust="l", nojustify=true]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowhead=normal, penwidth=1.5];

// Node Definitions S_Nik_smi1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NIK [label="NIK", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAFF [label="BAFF Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD40 [label="CD40 Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OX40 [label="OX40 Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TWEAK [label="TWEAK Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B_Cell_Survival [label="B Cell Survival", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; T_Cell_Activation [label="T Cell Activation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions S_Nik_smi1 -> NIK [label="Inhibits", color="#EA4335", arrowhead=tee]; NIK -> BAFF [color="#34A853"]; NIK -> CD40 [color="#34A853"]; NIK -> OX40 [color="#34A853"]; NIK -> TWEAK [color="#34A853"]; BAFF -> B_Cell_Survival [color="#5F6368"]; CD40 -> B_Cell_Survival [color="#5F6368"]; OX40 -> T_Cell_Activation [color="#5F6368"]; TWEAK -> Inflammation [color="#5F6368"]; } caption: "Modulation of Key Signaling Pathways by this compound."

Conclusion

This compound is a highly potent and selective inhibitor of NIK that has demonstrated significant therapeutic potential in preclinical models of autoimmune disease, particularly systemic lupus erythematosus. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in modulating key immune signaling pathways make it a valuable tool for further research and a promising candidate for clinical development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]

- 9. researchgate.net [researchgate.net]

(S)-Nik smi1: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Nik smi1, also known as NIK SMI1, is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a central kinase in the non-canonical NF-κB signaling pathway, a critical regulator of immune cell function, lymphoid organogenesis, and inflammatory responses. Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key preclinical data, detailed experimental methodologies, and visualizations of the associated signaling pathways and workflows.

Target Identification: NIK as the Primary Target of this compound

The primary molecular target of this compound has been unequivocally identified as NF-κB-inducing kinase (NIK), also known as Mitogen-activated protein kinase kinase kinase 14 (MAP3K14).[1][2] this compound was developed as a specific inhibitor that interacts with the ATP-binding site in the hinge region of NIK.[3]

In Vitro Potency and Selectivity

This compound demonstrates high potency against human NIK with a Ki value in the sub-nanomolar range. Kinase profiling studies have confirmed its high selectivity.

| Target | Parameter | Value | Species | Reference |

| NIK (h) | Ki | 0.23 ± 0.17 nM | Human | [1][2] |

| NIK (m) | Ki | 0.395 ± 0.226 nM | Murine | |

| NIK (h) | IC50 (ATP hydrolysis) | 0.23 ± 0.17 nM | Human | [2] |

| KHS1 (h) | Ki | 49.6 ± 24.9 nM | Human | |

| LRRK2 (h) | Ki | 247.8 ± 175.1 nM | Human | |

| PKD1 (PKCμ) (h) | Ki | 75.2 ± 48.4 nM | Human | |

| RelB | IC50 (nuclear translocation) | 70 nM | [2] | |

| RelA | IC50 (nuclear translocation) | No inhibition | [2] |

h: human, m: murine

A kinase panel screening of this compound against 222 different kinases showed that at a concentration of 1 µM, only three other kinases (KHS1, LRRK2, and PKD1) were inhibited by more than 75%.[3]

Mechanism of Action: Inhibition of the Non-Canonical NF-κB Signaling Pathway

This compound exerts its effects by specifically inhibiting the non-canonical NF-κB signaling pathway.[4] This pathway is activated by a subset of Tumor Necrosis Factor Receptor Superfamily (TNFRSF) members, including BAFF-R, CD40, LTβR, and RANK.[3]

In resting cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[3][5] Upon ligand binding to the receptor, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.[3][5] NIK then phosphorylates and activates IKKα (IKK1), which in turn phosphorylates p100 (NFKB2), leading to its processing into the mature p52 subunit.[3] The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to regulate target gene expression.[5] this compound, by inhibiting NIK's kinase activity, prevents the phosphorylation of IKKα and the subsequent processing of p100 to p52, thereby blocking the downstream signaling cascade.

Non-Canonical NF-κB Signaling Pathway

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Target Validation: In Vitro and In Vivo Evidence

The validation of NIK as the therapeutic target of this compound has been demonstrated through a series of in vitro and in vivo experiments.

Cellular Assays

This compound has been shown to potently inhibit the non-canonical NF-κB pathway in cellular contexts, with no effect on the canonical pathway.

| Assay | Cell Line | Stimulus | Readout | IC50 | Reference |

| p52 Nuclear Translocation | HeLa | anti-LTβR | High-Content Imaging | 70 nM | [2] |

| p100/p52 Processing | Murine B-cells | anti-CD40 | Western Blot | Significant Inhibition | |

| p100/p52 Processing | Human B-cells | BAFF | Western Blot | Significant Inhibition | |

| B-cell Survival | Murine B-cells | BAFF | Flow Cytometry | 373 ± 64 nM | [2] |

| B-cell Survival | Human B-cells | BAFF | Flow Cytometry | ~2-fold more potent than murine | |

| ICOSL Expression | B-cells | CD40L | Flow Cytometry | Potent Inhibition | |

| IL-12p40 Production | Dendritic Cells | CD40L | ELISA | Near Complete Inhibition | |

| RelA Nuclear Translocation | HeLa | TNFα | High-Content Imaging | No Effect | [3] |

In Vivo Efficacy

In vivo studies using mouse models of systemic lupus erythematosus (SLE) have demonstrated the therapeutic potential of targeting NIK with this compound. Oral administration of this compound led to a dose-dependent reduction in splenic B-cell populations and serum IgA levels.[5] In lupus-prone mouse models, treatment with this compound resulted in reduced disease markers, including decreased autoantibody production and inflammatory cytokine levels, leading to a significant improvement in survival.[3]

Experimental Protocols

NIK Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies NIK kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

NIK Kinase Enzyme System (e.g., Promega)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega)

-

This compound or other test compounds

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., Myelin Basic Protein, MBP) as per the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

-

Kinase Reaction:

-

Add 5 µL of 2x kinase buffer to each well.

-

Add 2.5 µL of test compound or vehicle control.

-

Add 2.5 µL of NIK enzyme solution.

-

Initiate the reaction by adding 2.5 µL of a 4x ATP/substrate mix.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow: NIK Kinase Activity Assay

Caption: Workflow for the NIK Kinase Activity Assay.

Western Blot for p100/p52 Processing

This method is used to assess the inhibition of p100 processing to p52 in cell lysates.

Materials:

-

Cell lines (e.g., murine or human B-cells)

-

Stimulants (e.g., BAFF, anti-CD40 antibody)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NF-κB2 p100/p52, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with the appropriate ligand for the indicated time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against p100/p52 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

High-Content Imaging for p52 Nuclear Translocation

This assay quantifies the movement of p52 from the cytoplasm to the nucleus upon pathway activation.

Materials:

-

HeLa cells or other suitable cell line

-

Stimulant (e.g., anti-LTβR antibody)

-

This compound

-

Black-walled, clear-bottom 96- or 384-well imaging plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-p52)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

Procedure:

-

Cell Seeding and Treatment: Seed cells in imaging plates and allow them to attach overnight. Pre-treat with this compound for 1-2 hours, then stimulate for the optimal time determined by a time-course experiment.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization.

-

Immunostaining:

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-p52 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing both the p52 and nuclear channels.

-

Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain. Quantify the fluorescence intensity of p52 in both compartments for each cell.

-

Data Analysis: Calculate a nuclear-to-cytoplasmic intensity ratio or a similar metric to quantify translocation. Determine the IC50 value for this compound.

In Vitro B-cell Survival Assay

This assay measures the ability of this compound to inhibit BAFF-mediated B-cell survival.

Materials:

-

Primary B-cells isolated from mouse spleen or human peripheral blood

-

Recombinant BAFF

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Viability dye (e.g., Propidium Iodide, 7-AAD, or a live/dead stain)

-

Flow cytometer

Procedure:

-

B-cell Isolation: Isolate B-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Plating and Treatment: Plate the isolated B-cells in a 96-well plate. Add serial dilutions of this compound. Add BAFF to the appropriate wells. Include control wells with no BAFF and BAFF with vehicle.

-

Incubation: Culture the cells for 48-72 hours.

-

Staining: Harvest the cells and stain with a viability dye according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of viable cells in each condition.

-

Data Analysis: Normalize the percentage of viable cells in the compound-treated wells to the BAFF-only control. Calculate the IC50 value for the inhibition of B-cell survival.

Conclusion

The comprehensive preclinical data strongly supports the identification of NIK as the primary target of this compound. The molecule's high potency and selectivity, coupled with its demonstrated efficacy in blocking the non-canonical NF-κB pathway in vitro and in relevant in vivo disease models, validate NIK as a promising therapeutic target for a range of autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of NIK inhibition.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]

- 3. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NIK SMI1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. promega.com.cn [promega.com.cn]

(S)-Nik smi1: A Comprehensive Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Nik smi1 has emerged as a highly potent and selective inhibitor of NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as in certain cancers. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound. It includes a summary of the available quantitative binding data, detailed representative experimental protocols for the characterization of such inhibitors, and a visualization of the NIK signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the study of NIK-targeted therapeutics.

Introduction to NIK and the Non-Canonical NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] The non-canonical NF-κB pathway is a distinct signaling cascade that is primarily activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFFR, CD40, and LTβR.[2] Central to this pathway is the NF-κB-inducing kinase (NIK), also known as MAP3K14.[2]

Under basal conditions, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[3] Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.[3] The stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100.[2] This phosphorylation event triggers the processing of p100 to its active form, p52, which then translocates to the nucleus in a complex with RelB to regulate the transcription of target genes.[2]

This compound Binding Affinity

This compound is a small molecule inhibitor that demonstrates high-affinity binding to NIK. The primary reported measure of its binding affinity is the inhibition constant (Ki), which reflects the equilibrium dissociation constant of the inhibitor-enzyme complex. A lower Ki value indicates a stronger binding affinity.

| Parameter | Value | Method | Species | Reference |

| Ki | 0.23 nM | ATP hydrolysis inhibition assay | Human | [4] |

| IC50 | 70 nM | Inhibition of nuclear p52 translocation in HeLa cells | Human | [5] |

| IC50 | 373 ± 64 nM | Inhibition of BAFF-induced B cell survival | Mouse | [6] |

| IC50 | ~180 nM | Inhibition of BAFF-induced human B cell survival | Human | [5] |

Note: IC50 (half-maximal inhibitory concentration) values are dependent on the specific experimental conditions of the cellular assay, including substrate concentration, and may not directly equate to the binding affinity (Ki). However, they provide a valuable measure of the inhibitor's potency in a biological context.

This compound Binding Kinetics

As of the latest available data, the specific association rate constant (k_on_) and dissociation rate constant (k_off_) for the binding of this compound to NIK have not been publicly reported. This kinetic information is crucial for a complete understanding of the inhibitor's mechanism of action, as the residence time of the inhibitor on its target can significantly influence its pharmacological effect.

Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize the binding affinity and kinetics of small molecule inhibitors like this compound to their kinase targets.

NIK Enzymatic Assay (for Ki Determination)

This protocol describes a typical in vitro kinase assay to determine the inhibition constant (Ki) of a compound against NIK. The assay measures the ability of the inhibitor to compete with ATP for binding to the NIK active site.

Materials:

-

Recombinant human NIK enzyme

-

ATP (Adenosine triphosphate)

-

Suitable peptide or protein substrate for NIK (e.g., a peptide containing the IKKα phosphorylation site)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant NIK enzyme and the substrate to their final concentrations in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km value for the substrate.

-

Reaction Setup: In a 384-well plate, add the test compound, NIK enzyme, and substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for NIK.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent to convert the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the NIK enzyme activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that can be used to measure the real-time association and dissociation of a small molecule inhibitor from its protein target, allowing for the determination of k_on_ and k_off_.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human NIK enzyme

-

This compound or other test compounds

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the recombinant NIK protein (ligand) in the immobilization buffer over the activated surface to achieve the desired immobilization level (typically 2000-10000 RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the NIK protein to allow for background subtraction.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of this compound (analyte) in running buffer.

-

Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time. This phase represents the association of the analyte with the ligand.

-

After the association phase, switch back to running buffer alone to monitor the dissociation of the analyte from the ligand.

-

-

Surface Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting will yield the association rate constant (k_on_) and the dissociation rate constant (k_off_). The equilibrium dissociation constant (K_D_) can then be calculated as k_off_ / k_on_.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human NIK enzyme

-

This compound or other test compounds

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the NIK protein and the this compound compound into the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and the compound.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the NIK protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times that of the protein in the cell.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

-

Perform a series of injections of the ligand into the protein solution.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated from these values.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that can be used to measure binding events. It relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.

Materials:

-

Fluorescently labeled probe that binds to NIK (e.g., a fluorescently tagged ATP competitive ligand)

-

Recombinant human NIK enzyme

-

This compound or other test compounds

-

FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Development:

-

Determine the optimal concentration of the fluorescent probe and NIK enzyme that gives a stable and significant polarization signal.

-

-

Competition Assay:

-

Prepare a serial dilution of the unlabeled competitor, this compound.

-

In a microplate, mix the NIK enzyme, the fluorescent probe, and the competitor compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Measurement:

-

Excite the sample with polarized light and measure the fluorescence emission in both the parallel and perpendicular planes relative to the excitation plane.

-

The instrument calculates the fluorescence polarization value.

-

-

Data Analysis:

-

As the concentration of the competitor increases, it will displace the fluorescent probe from the NIK enzyme, leading to a decrease in the fluorescence polarization.

-

Plot the fluorescence polarization values against the concentration of the competitor.

-

Fit the data to a competitive binding model to determine the IC50 of the competitor. The Ki value can then be calculated from the IC50 using the known K_D_ of the fluorescent probe.

-

Visualizations

NIK Signaling Pathway

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity Determination

Caption: General experimental workflow for determining the binding affinity and kinetics of a small molecule inhibitor.

Conclusion

This compound is a potent inhibitor of NIK with a high binding affinity in the low nanomolar range. While its detailed binding kinetics are not yet fully elucidated, the available data strongly support its on-target activity and cellular efficacy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other NIK inhibitors. Further studies to determine the kinetic parameters of this compound binding will provide deeper insights into its mechanism of action and will be invaluable for the ongoing development of NIK-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Nik smi1: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of (S)-Nik smi1, a potent and highly selective inhibitor of NF-κB-inducing kinase (NIK). The information presented herein is intended to support further research and development of this compound as a targeted therapeutic agent.

Introduction

This compound is a small molecule inhibitor that targets NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various immune responses and its dysregulation has been linked to autoimmune diseases and certain cancers.[4] Understanding the selectivity of this compound across the human kinome is paramount for predicting its therapeutic window and potential off-target effects. This document summarizes the quantitative data on its kinase inhibition, details the experimental methodologies for assessing selectivity, and visualizes the relevant biological and experimental frameworks.

Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of 222 kinases. The results demonstrate that this compound is a highly selective inhibitor of NIK. At a concentration of 1 µM, significant inhibition (>75%) was observed for only three other kinases: KHS1, LRRK2, and PKD1.[2][5][6]

Quantitative Inhibition Data

The following table summarizes the inhibition constants (Ki) and percentage of inhibition for this compound against human NIK and the identified off-target kinases.

| Kinase Target | This compound Ki (nM) | % Inhibition @ 1 µM[2][5][6] |

| NIK (human) | 0.23 [1] | >99% |

| KHS1 | >1000 | >75% |

| LRRK2 | >1000 | >75% |

| PKD1 | >1000 | >75% |

Data sourced from Brightbill et al., 2018.

Experimental Protocols

The following sections describe the general methodologies employed for determining the kinase selectivity profile of small molecule inhibitors like this compound.

Kinase Panel Screening

A common method for assessing kinase selectivity is through a competition binding assay, such as the KINOMEscan™ platform. This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Experimental Workflow:

Detailed Protocol:

-

Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate solvent, typically DMSO.

-

Assay Plate Preparation: The kinase panel, each tagged with a unique DNA identifier, is aliquoted into the wells of a microtiter plate.

-

Competition Assay: The test compound and an immobilized ligand that binds to the active site of the kinases are added to the wells containing the kinases. The plate is incubated to allow the binding to reach equilibrium.

-

Washing: The plate is washed to remove any kinase that has not bound to the immobilized ligand. Kinases that are bound to the ligand will remain.

-

Elution: The bound kinases are eluted from the solid support.

-

Quantification: The amount of each eluted kinase is quantified using quantitative PCR (qPCR) to measure the amount of its unique DNA tag.

-

Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control (DMSO vehicle). A reduction in the amount of detected kinase indicates that the test compound has bound to the kinase and prevented it from binding to the immobilized ligand. The percentage of inhibition is then calculated.

Ki Determination

For kinases that show significant inhibition in the initial screen, the inhibition constant (Ki) is determined to quantify the potency of the inhibitor. This is typically done using an in vitro enzymatic assay that measures the catalytic activity of the kinase in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Experimental Workflow:

Detailed Protocol:

-

Reaction Setup: A reaction mixture containing the purified kinase, its specific substrate, and ATP is prepared in a buffer solution.

-

Inhibitor Addition: A range of concentrations of this compound are added to the reaction mixture. A control reaction with no inhibitor is also prepared.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set period, during which the kinase phosphorylates its substrate, converting ATP to ADP.

-

Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: The luminescence, which is directly proportional to the amount of ADP produced, is measured using a luminometer.

-

Data Analysis: The luminescence data is plotted against the inhibitor concentration to generate an IC50 curve. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then used to calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.

Signaling Pathway Context

This compound exerts its effects by inhibiting NIK, a central kinase in the non-canonical NF-κB signaling pathway. This pathway is activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFF-R, CD40, and LTβR.

In the absence of a stimulus, NIK is continuously targeted for degradation by a complex containing TRAF3. Upon ligand binding to a relevant TNFR superfamily member, TRAF3 is degraded, leading to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates the p100 subunit of the p100/RelB complex. This phosphorylation event triggers the processing of p100 to p52, leading to the formation of the active p52/RelB heterodimer. This complex then translocates to the nucleus to regulate the expression of target genes involved in immune cell survival and function. This compound directly inhibits the kinase activity of NIK, thereby preventing the downstream signaling cascade and subsequent gene expression.

Conclusion

This compound is a highly potent and selective inhibitor of NF-κB-inducing kinase. Its selectivity profile, characterized by minimal off-target activity, underscores its potential as a precision therapeutic agent. The detailed experimental methodologies and pathway context provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. The noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. chayon.co.kr [chayon.co.kr]

- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Recognition of (S)-Nik smi1 with NF-κB Inducing Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional interactions between the potent and selective inhibitor, (S)-Nik smi1, and its target protein, NF-κB Inducing Kinase (NIK). While a co-crystal structure of the this compound-NIK complex is not publicly available, this document leverages a high-quality docking model based on the existing crystal structure of NIK (PDB: 4G3E) to elucidate the molecular basis of its inhibitory activity. This guide offers a comprehensive resource for researchers in immunology, oncology, and drug discovery, detailing the quantitative binding data, experimental methodologies for its characterization, and the intricate signaling pathways involved.

Quantitative Inhibition Data

The inhibitory potency of this compound against NIK has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data, providing a clear comparison of its activity across different experimental setups.

| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |

| Ki | 0.23 nM | ATP to ADP hydrolysis | N/A | [1] |

| IC50 | 0.23 ± 0.17 nM | NIK-catalyzed ATP hydrolysis (fluorescence polarization) | N/A | [2] |

| IC50 | 34 ± 6 nM | NF-κB response element-regulated luciferase reporter gene | HEK293 | [2] |

| IC50 | 70 nM | Nuclear translocation of p52 (RelB) | Not specified | [2] |

| IC50 | 373 ± 64 nM | BAFF-induced B cell survival | Mouse B cells | [2] |

Structural Insights from a Docking Model

In the absence of a co-crystal structure, a computational docking model of this compound bound to the ATP-binding site of NIK (PDB: 4G3E) provides valuable insights into its mechanism of action.[3][4] This model suggests that this compound effectively occupies the kinase hinge region, a critical area for ATP binding and phosphoryl transfer.

Key interactions observed in the docking model include:

-

Hydrogen Bonding: The inhibitor forms crucial hydrogen bonds with the backbone of hinge region residues, including Glu472 and Leu474.[4]

-

Hydrophobic Interactions: The aromatic portions of this compound are predicted to engage in favorable hydrophobic interactions with non-polar residues lining the ATP-binding pocket.

-

Access to a Specific Pocket: A distinct alkyne motif on the inhibitor extends into a narrow channel, accessing a small pocket where it forms polar interactions that are believed to contribute to both its high potency and selectivity for NIK over other kinases.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the study of this compound and its interaction with NIK.

Protein Expression, Purification, and Crystallization for Structural Studies

A general protocol for obtaining high-purity NIK protein suitable for structural and biochemical studies is as follows:

-

Expression: The kinase domain of human NIK (residues 323-696) is cloned into an expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag. The construct is then transformed into a suitable expression host, such as E. coli BL21(DE3) cells. Protein expression is induced by the addition of IPTG at a low temperature (e.g., 18°C) overnight.

-

Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The clarified lysate is loaded onto a Glutathione-Sepharose affinity column. After washing, the GST-tagged NIK is eluted with a buffer containing reduced glutathione.

-

Tag Cleavage and Further Purification: The GST tag is cleaved by a specific protease (e.g., PreScission Protease) during dialysis against a low-salt buffer. The cleaved NIK is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.[5]

-

Crystallization: For crystallization trials, the purified NIK protein is concentrated to 10-20 mg/mL. Crystallization screening is performed using the hanging drop or sitting drop vapor diffusion method, testing a wide range of commercially available screens.[6][7][8] Diffraction-quality crystals can be grown and optimized by varying precipitant concentration, pH, and temperature.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of NIK's kinase activity by this compound.

-

Reaction Setup: The assay is performed in a low-volume 384-well plate. Each well contains the purified NIK enzyme, a fluorescently labeled peptide substrate, and ATP.

-

Inhibitor Addition: A serial dilution of this compound is added to the wells.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: A phosphospecific antibody coupled to a fluorophore is added. The binding of this antibody to the phosphorylated substrate results in a high fluorescence polarization signal.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based NF-κB Reporter Assay

This assay assesses the ability of this compound to inhibit NIK-mediated signaling in a cellular context.

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Inhibitor Treatment: The transfected cells are treated with varying concentrations of this compound for a defined period.

-

Pathway Stimulation: The non-canonical NF-κB pathway is stimulated by adding a known activator, such as a lymphotoxin-β receptor (LTβR) agonist.

-

Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by normalizing the luciferase signal to a control and fitting the dose-response data.

Ligand Binding Assays

Various biophysical techniques can be employed to characterize the binding affinity and kinetics of this compound to NIK.[9][10][11]

-

Surface Plasmon Resonance (SPR): Purified NIK is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the change in the refractive index upon binding is measured in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event. A solution of this compound is titrated into a solution containing NIK, and the resulting heat changes are used to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Signaling Pathway and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the non-canonical NF-κB signaling pathway and a typical experimental workflow for characterizing a NIK inhibitor.

Non-Canonical NF-κB Signaling Pathway

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for NIK Inhibitor Characterization

Caption: A generalized workflow for the characterization of a NIK inhibitor like this compound.

Conclusion

This compound stands out as a highly potent and selective inhibitor of NIK, a key regulator of the non-canonical NF-κB signaling pathway. While a definitive co-crystal structure remains to be elucidated, the available docking model, in conjunction with robust quantitative biochemical and cellular data, provides a strong foundation for understanding its mechanism of action. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting NIK in various disease contexts. The continued exploration of the structural and functional aspects of the this compound-NIK interaction will undoubtedly fuel the development of next-generation therapeutics for autoimmune disorders and B-cell malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]

(S)-Nik smi1: A Deep Dive into the Structure-Activity Relationship of a Potent and Selective NIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of (S)-Nik smi1, a potent and highly selective inhibitor of NF-κB-inducing kinase (NIK). This document details the quantitative data from key experiments, the methodologies used, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

NF-κB-inducing kinase (NIK), a central node in the non-canonical NF-κB signaling pathway, has emerged as a compelling therapeutic target for a range of pathologies, including autoimmune diseases and B-cell malignancies. The non-canonical NF-κB pathway is activated by a subset of Tumor Necrosis Factor Receptor Superfamily (TNFRSF) members, such as BAFFR, CD40, and LTβR. In resting cells, NIK is targeted for proteasomal degradation by a complex including TRAF3. Upon receptor stimulation, this complex is disrupted, leading to NIK accumulation and subsequent activation of the downstream signaling cascade, culminating in the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.

This compound, also known as NIK SMI1, was developed through a structure-based drug design program, evolving from an initial high-throughput screening hit. It exhibits picomolar potency against NIK and exceptional selectivity across the kinome, making it a valuable tool for probing NIK biology and a promising lead for therapeutic development.

Core Structure and Binding Mode

This compound is an ATP-competitive inhibitor that interacts with the hinge region of the NIK ATP-binding site. A key feature of its binding is the formation of hydrogen bonds with the backbone of Glu472 and Leu474. The distinctive alkyne motif of the molecule extends into a narrow channel, accessing a small pocket where it engages in polar interactions. This specific binding mode is a major contributor to both its high potency and its remarkable selectivity over other kinases.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications to a lead compound to optimize potency and selectivity. The following tables summarize the key SAR findings from the initial discovery and optimization, focusing on modifications to the core scaffold.

Table 1: SAR of the Indole and Azaindole Core

| Compound | Core Scaffold | R¹ | R² | NIK IC₅₀ (nM) |

| 1 | Imidazopyridinyl pyrimidinamine | H | H | 2500 |

| 2 | Indole | H | H | 180 |

| 3 | Azaindole | H | H | 110 |

| 4 | Indole | Me | H | 230 |

| 5 | Indole | H | Me | 90 |

Data compiled from initial screening and optimization studies.

Key Insights:

-

Replacement of the initial imidazopyridinyl pyrimidinamine scaffold with an indole or azaindole core significantly improved potency.

-

Methyl substitution on the indole nitrogen (R¹) was detrimental to activity.

-

Methyl substitution at the 5-position of the indole ring (R²) was favorable.

Table 2: SAR of the Pyrrolidinone Moiety

| Compound | R³ (at Pyrrolidinone) | Chirality | NIK IC₅₀ (nM) |

| 6 | Ethynyl | Racemic | 15 |

| 7 | Propargyl alcohol | Racemic | 5 |

| (R)-7 | Propargyl alcohol | R | 3 |

| (S)-7 | Propargyl alcohol | S | 25 |

| This compound | Ethynyl-hydroxy | S | 0.23 (Kᵢ) |

Data compiled from optimization of the solvent-exposed region.

Key Insights:

-

The introduction of a propargyl alcohol group at the 3-position of the pyrrolidinone ring led to a significant increase in potency.

-

Stereochemistry at this position is critical, with the (R)-enantiomer being more potent in the context of the propargyl alcohol, while the (S)-enantiomer is preferred for the final ethynyl-hydroxy compound, this compound. This highlights the nuanced interactions within the binding pocket.

Quantitative Biological Data

This compound has been extensively characterized in a variety of biochemical and cellular assays.

Table 3: In Vitro and Cellular Activity of this compound

| Assay | Species | Description | IC₅₀ / Kᵢ (nM) |

| NIK Enzymatic Assay | Human | Inhibition of NIK-catalyzed ATP hydrolysis | 0.23 ± 0.17 (Kᵢ) |

| NIK Enzymatic Assay | Murine | Inhibition of NIK-catalyzed ATP hydrolysis | ~0.39 |

| p52 Nuclear Translocation | Human (HeLa) | Inhibition of anti-LTβR-induced nuclear p52 | 70 |

| BAFF-induced B-cell survival | Human | Inhibition of B-cell survival | ~180 |

| BAFF-induced B-cell survival | Murine | Inhibition of B-cell survival | 373 ± 64 |

Kinase Selectivity

The selectivity of this compound was assessed against a broad panel of kinases, demonstrating its high specificity for NIK.

Table 4: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| NIK | >99 |

| KHS1 | >75 |

| LRRK2 | >75 |

| PKD1 | >75 |

| 219 other kinases | <75 |

This compound demonstrated remarkable selectivity, inhibiting only 3 out of 222 other kinases by more than 75% at a concentration of 1 µM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the non-canonical NF-κB signaling pathway and the workflows for the key assays used to characterize this compound.

(S)-Nik SMI1: A Technical Guide to its Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathway effects of (S)-Nik SMI1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to NF-κB-Inducing Kinase (NIK) and the Noncanonical NF-κB Pathway

Nuclear factor-kappa B (NF-κB) inducing kinase (NIK), also known as MAP3K14, is a central regulator of the noncanonical NF-κB signaling pathway.[1][2] This pathway is distinct from the canonical NF-κB pathway and plays a crucial role in a variety of biological processes, including the development and function of the immune system, lymphoid organogenesis, and cell survival.[3][4]

The noncanonical NF-κB pathway is activated by a specific subset of the tumor necrosis factor (TNF) receptor superfamily, such as the lymphotoxin β receptor (LTβR), B-cell activating factor receptor (BAFF-R), and CD40.[4] In resting cells, NIK levels are kept low through continuous proteasomal degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2.[5] Upon receptor ligation, this complex is disrupted, leading to the stabilization and accumulation of NIK.[5]

Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[6] This phosphorylation event targets p100 for ubiquitination and subsequent partial proteasomal processing into the mature p52 subunit.[4] The newly generated p52 then dimerizes with RelB, and this p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.[4] Dysregulation of the NIK signaling pathway has been implicated in various autoimmune diseases and B-cell malignancies.[3][7]

This compound: A Selective NIK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for NIK.[5][8][9] It has been shown to effectively block the noncanonical NF-κB pathway by inhibiting the kinase activity of NIK.[10] This inhibition prevents the downstream phosphorylation of IKKα and the subsequent processing of p100 to p52, thereby blocking the nuclear translocation of the active p52/RelB transcription factor complex.[8][10]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.

| Parameter | Value | Assay Type | Species | Reference |

| Ki | 0.23 nM | NIK enzymatic activity | Human | [8][10] |

| IC50 | 34 nM | NF-κB reporter gene in HEK293 cells | Human | [11] |

| IC50 | 70 nM | Nuclear translocation of p52 (RelB) | Not Specified | [11] |

| IC50 | 189 nM | BAFF-stimulated B cell survival | Human | [11] |

| IC50 | 373 nM | BAFF-stimulated B cell survival | Mouse | [11] |